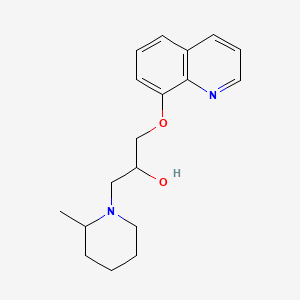
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol is a complex organic compound that features a quinoline moiety linked to a piperidine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol typically involves the following steps:
Formation of the Quinoline Ether: The quinoline derivative is reacted with an appropriate alkylating agent to form the quinoline ether.
Piperidine Ring Formation: The quinoline ether is then reacted with a piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinoline moiety.
Reduction: Reduction reactions may target the quinoline ring or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, especially at positions on the quinoline ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline or piperidine rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include binding to active sites, modulating signal transduction pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol: can be compared with other quinoline derivatives and piperidine-containing compounds.
Quinoline Derivatives: Compounds like quinine, chloroquine, and quinacrine.
Piperidine Derivatives: Compounds such as piperine, piperidine, and various piperidine-based pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both quinoline and piperidine moieties. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
85239-20-9 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C18H24N2O2/c1-14-6-2-3-11-20(14)12-16(21)13-22-17-9-4-7-15-8-5-10-19-18(15)17/h4-5,7-10,14,16,21H,2-3,6,11-13H2,1H3 |
InChI Key |
BFHPHTPPKLICBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=CC3=C2N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















